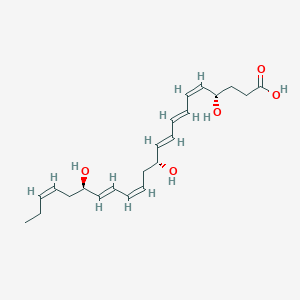

17(R)-Resolvin D3

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H32O5 |

|---|---|

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

(4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20+,21-/m1/s1 |

Clave InChI |

QBTJOLCUKWLTIC-AXRBAIMGSA-N |

SMILES isomérico |

CC/C=C\C[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |

SMILES canónico |

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 17(R)-Resolvin D3: Discovery and Biosynthesis

Abstract: Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that actively orchestrate the resolution of inflammation.[1][2] Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), play a pivotal role. This technical guide focuses on this compound (17(R)-RvD3), the aspirin-triggered epimer of Resolvin D3 (RvD3). We delve into its discovery, elucidate its biosynthetic pathway, present key quantitative data, provide detailed experimental protocols for its analysis, and visualize the core pathways involved.

Discovery of this compound

The discovery of this compound is intrinsically linked to the broader investigation of inflammation resolution and the unique mechanism of aspirin. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs) that simply inhibit cyclooxygenase (COX) enzymes, aspirin acetylates COX-2, which qualitatively alters its enzymatic activity.[3] This modification redirects the enzyme to convert omega-3 fatty acids like DHA into 17R-hydroxy-containing products, which are precursors to a distinct class of SPMs.[3][4][5]

17(R)-RvD3 was identified as part of the "aspirin-triggered" lipid mediator metabolome.[3][6] Its complete stereochemistry was established as 4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid through stereocontrolled total organic synthesis and matched with endogenous material from murine resolving exudates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabololipidomics.[7] This discovery highlighted a novel mechanism by which aspirin promotes resolution, not just by inhibiting pro-inflammatory prostaglandin production, but by actively generating pro-resolving mediators.[3]

Biosynthesis of this compound

The biosynthesis of 17(R)-RvD3 is a transcellular process, typically involving two cell types and a sequence of enzymatic reactions initiated by aspirin-acetylated COX-2.

Step 1: Oxygenation of DHA by Aspirin-Acetylated COX-2 The pathway begins with the omega-3 fatty acid docosahexaenoic acid (DHA). In the presence of aspirin, COX-2 is irreversibly acetylated. This modified enzyme oxygenates DHA at the C-17 position, specifically forming 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).[4][5][8] This intermediate is then reduced to 17(R)-hydroxy-DHA (17(R)-HDHA).[8] This initial step often occurs in endothelial cells.[4]

Step 2: Conversion by 5-Lipoxygenase (5-LOX) The 17(R)-HDHA intermediate is then taken up by leukocytes, such as neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX).[4] 5-LOX acts on 17(R)-HDHA to introduce a second oxygen molecule, leading to the formation of a 4S-hydroperoxy intermediate.[9][10]

Step 3: Epoxide Formation and Hydrolysis The 4S-hydroperoxy intermediate is unstable and is rapidly converted by 5-LOX activity into a transient 4S,5S-epoxide intermediate.[9][10][11] The enzymatic hydrolysis of this epoxide yields the final structure of this compound.[10][11]

Quantitative Data and Biological Activity

17(R)-RvD3 is a potent immunoresolvent that displays leukocyte-directed actions at low concentrations.[7] Its activities have been quantified in various in vitro and in vivo models.

Table 1: In Vivo Anti-inflammatory and Pro-resolving Actions

| Model System | Treatment Dose | Effect | Reference |

|---|---|---|---|

| Zymosan-induced peritonitis (mouse) | 10 ng/animal | Reduced neutrophil transmigration into the peritoneal cavity. | [8][12] |

| Zymosan-induced peritonitis (mouse) | 10 ng/animal | Decreased IL-6 levels in inflammatory exudate. | [8] |

| Zymosan-induced peritonitis (mouse) | 10 ng/animal | Increased IL-10 levels in inflammatory exudate. | [8] |

| Lewis lung carcinoma (mouse) | 0.6 µg/kg per day | Inhibited tumor growth. |[12] |

Table 2: In Vitro Cellular Actions

| Cell Type | Action | Effect | Reference |

|---|---|---|---|

| Human Polymorphonuclear Cells (PMNs) | Transmigration | Reduced transmigration. | [8] |

| Human Macrophages | Efferocytosis | Induced efferocytosis of apoptotic PMNs. | [8] |

| Human Monocyte-derived Macrophages | Phagocytosis | Increased phagocytosis of tumor cell debris (concentration-dependent). | [8][12] |

| CHO cells overexpressing GPR32 | Phagocytosis | Increased phagocytosis compared to mock-transfected cells. |[8][12] |

Experimental Protocols: Lipid Mediator Metabolomics

The identification and quantification of 17(R)-RvD3 from biological matrices is achieved through lipid mediator metabolomics, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Sample Collection and Preparation

-

Plasma/Exudate Collection : Collect biological fluids (e.g., peritoneal lavage, plasma) into tubes containing an anticoagulant (for plasma) and immediately add 2 volumes of ice-cold methanol to precipitate proteins and stabilize the mediators.[15]

-

Internal Standards : Add a deuterated internal standard mixture (e.g., d5-RvD2, d8-5S-HETE) to the sample to correct for sample loss during extraction and for accurate quantification.

-

Protein Precipitation : Vortex the sample-methanol mixture and centrifuge at high speed (e.g., 10,000 x g for 5 min at 4°C) to pellet precipitated proteins.[15]

-

Supernatant Collection : Carefully collect the supernatant for lipid extraction.[15]

Solid Phase Extraction (SPE)

SPE is used to concentrate the lipid mediators and remove interfering substances.[13][16]

-

Column Conditioning : Equilibrate a C18 or polymeric reversed-phase SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[15][16]

-

Sample Loading : Acidify the supernatant from the previous step with water to a final methanol concentration of <15% to ensure lipid binding. Load the diluted sample onto the conditioned SPE cartridge.[15]

-

Washing : Wash the cartridge with 1-2 column volumes of water, followed by a low-concentration organic wash (e.g., 20% methanol in water) to remove polar impurities.[15]

-

Elution : Elute the lipid mediators from the cartridge with 1-2 column volumes of methanol into a collection tube.[15]

-

Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Analysis

-

Chromatographic Separation (LC) :

-

Column : Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[17]

-

Mobile Phase : Employ a gradient elution using two solvents. For example, Solvent A: water/acetonitrile/methanol/acetic acid (80/15/5/0.01, v/v/v/v) and Solvent B: acetonitrile/methanol (80/20, v/v).[17]

-

Gradient : A typical gradient runs from ~20% B to 98% B over 20-25 minutes to separate the various lipid mediators.[17]

-

-

Mass Spectrometry (MS/MS) :

-

Ionization : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as resolvins readily form negative ions.[17]

-

Analysis Mode : Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (m/z of 17(R)-RvD3) and specific product ions generated by collision-induced dissociation. For RvD3 and its epimers, the precursor ion is m/z 375, with characteristic product ions (e.g., m/z 147, 217).[2]

-

Identification : Identification is confirmed by matching the retention time on the LC column and the MS/MS fragmentation pattern with that of a pure synthetic 17(R)-RvD3 standard.

-

Signaling Pathway

This compound exerts its pro-resolving effects by engaging with specific cell surface receptors. It has been shown to activate G protein-coupled receptor 32 (GPR32), which is also a receptor for its 17S epimer, RvD3.[8][12] Activation of this receptor on immune cells like macrophages initiates downstream signaling cascades that ultimately lead to enhanced phagocytosis and efferocytosis, key processes in the clearance of debris and apoptotic cells to restore tissue homeostasis.

Conclusion

This compound is a potent aspirin-triggered specialized pro-resolving mediator with significant therapeutic potential. Its discovery has provided critical insights into the beneficial actions of aspirin and the endogenous pathways that govern the resolution of inflammation. The detailed biosynthetic and signaling pathways, coupled with robust analytical methods, provide a strong foundation for researchers and drug development professionals to explore 17(R)-RvD3 and its analogues as novel resolution-based therapeutics for a wide range of inflammatory diseases.

References

- 1. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Cayman Chemical [bioscience.co.uk]

- 13. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]

- 14. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. zora.uzh.ch [zora.uzh.ch]

- 16. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Production of 17(R)-Resolvin D3: A Technical Guide for Researchers

Introduction

17(R)-Resolvin D3 (17(R)-RvD3) is a member of the specialized pro-resolving mediators (SPMs) family, a class of lipid mediators endogenously generated from omega-3 fatty acids. These molecules play a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that suppress the inflammatory response, SPMs actively orchestrate its resolution. 17(R)-RvD3, an epimer of Resolvin D3, is of particular interest due to its potent immunoresolvent properties, including the inhibition of neutrophil transmigration and the enhancement of macrophage-mediated efferocytosis. This technical guide provides an in-depth overview of the endogenous biosynthesis of 17(R)-RvD3, tailored for researchers, scientists, and drug development professionals.

The Biosynthetic Pathway of this compound

The endogenous production of 17(R)-RvD3 is a multi-step enzymatic process that begins with the omega-3 fatty acid docosahexaenoic acid (DHA). A key initiating step in the formation of the 17(R) epimer is the acetylation of the enzyme cyclooxygenase-2 (COX-2) by aspirin.[1][2][3][4] This modification alters the catalytic activity of COX-2, redirecting it to oxygenate DHA at the carbon-17 position, leading to the formation of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA).[5] This intermediate is then reduced to 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA).[1][3][6][7]

The biosynthesis of 17(R)-RvD3 often proceeds through transcellular pathways, involving the interplay of different cell types. For instance, endothelial cells expressing aspirin-acetylated COX-2 can generate 17(R)-HDHA, which is then released and taken up by neighboring leukocytes, such as neutrophils.[1] Within these leukocytes, the enzyme 5-lipoxygenase (5-LOX) further metabolizes 17(R)-HDHA. This subsequent enzymatic action involves the formation of an epoxide intermediate, which is then hydrolyzed to yield the final 17(R)-RvD3 molecule.[2][8]

Cellular Sources and Regulation

The production of 17(R)-RvD3 is tightly regulated and localized to sites of inflammation. The primary cellular sources involved in its biosynthesis are vascular endothelial cells and various types of leukocytes. Human endothelial cells, when exposed to aspirin, are capable of generating the precursor 17(R)-HDHA.[1] This precursor is then shuttled to leukocytes, such as neutrophils and macrophages, which express 5-LOX, to complete the synthesis of 17(R)-RvD3.[8] M2-like macrophages, M1-like macrophages, and monocytes have also been identified as producers of 17R-epimers of other resolvins, suggesting their potential role in the synthesis of 17(R)-RvD3.[9] The expression and activity of COX-2 and 5-LOX are critical regulatory points in this pathway, often induced by inflammatory stimuli.

Quantitative Data on this compound Production

The levels of 17(R)-RvD3 and its precursors are typically in the picogram to nanogram range in biological samples. The following table summarizes quantitative data from various studies.

| Mediator | Biological Matrix | Model/Condition | Concentration/Amount | Reference |

| 17(R)-RvD1 | Human Plasma (EDTA) | n-3 Fatty Acid Supplementation | 161 ± 7 pg/mL | [10] |

| 17(R)-HDHA | Rat Hind Paw | Adjuvant-Induced Arthritis | - | [11] |

| 17(R)-RvD3 | Mouse Peritoneal Exudate | Zymosan-Induced Peritonitis | 10 ng/animal (administered) | [7] |

| 18R-RvE3 | Mouse Peritoneal Exudate | Zymosan-Induced Peritonitis | ~14 pg/mouse | [12] |

Experimental Protocols

The detection and quantification of 17(R)-RvD3 in biological samples require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Collection and Preparation:

-

Biological Fluids (Plasma, Exudates): Collect samples in the presence of an anticoagulant (e.g., EDTA) and immediately place on ice. Add an antioxidant solution (e.g., butylated hydroxytoluene) to prevent lipid peroxidation.

-

Solid-Phase Extraction (SPE): To concentrate the lipid mediators and remove interfering substances, perform SPE using C18 cartridges.

-

Acidify the sample to approximately pH 3.5.

-

Condition the C18 cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatography:

-

Column: Use a reversed-phase C18 column with a small particle size (e.g., 1.7-2.1 µm) for high-resolution separation.

-

Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of a weak solvent (e.g., water with 0.01% formic acid) and a strong solvent (e.g., methanol or acetonitrile with 0.01% formic acid).

-

Gradient: A typical gradient might start with a high percentage of the weak solvent, ramping up to a high percentage of the strong solvent to elute the lipophilic analytes.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for 17(R)-RvD3 and its internal standard must be determined and optimized. For example, a potential transition for RvD3 would be based on its molecular weight and fragmentation pattern.

-

Quantification: Generate a calibration curve using a synthetic standard of 17(R)-RvD3 of known concentration. A deuterated internal standard should be used to correct for matrix effects and variations in sample processing.

-

Conclusion

The endogenous production of this compound represents a key pathway in the active resolution of inflammation. Understanding its biosynthesis, cellular sources, and the methods for its detection and quantification is crucial for advancing research into new therapeutic strategies that promote inflammation resolution. The information and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of 17(R)-RvD3 and other specialized pro-resolving mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Structure Determination of Novel Anti-inflammatory Mediator Resolvin E3, 17,18-Dihydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

what is the structure of 17(R)-Resolvin D3

An In-depth Technical Guide to the Structure of 17(R)-Resolvin D3

Introduction

This compound (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] As an epimer of Resolvin D3 (RvD3), it plays a crucial role in the resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection.[1][2] This guide provides a detailed examination of the chemical structure of this compound, its biosynthesis, and key experimental methodologies for its synthesis and characterization.

Chemical Structure and Stereochemistry

The complete stereochemical structure of this compound is (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid.[1] It is a trihydroxy-substituted fatty acid with a 22-carbon backbone containing six double bonds. The defining structural feature of this compound is the R configuration of the hydroxyl group at carbon 17, which distinguishes it from its stereoisomer, Resolvin D3, which has an S configuration at the same position.[1][3] This specific stereochemistry arises from its unique biosynthetic pathway, often initiated by aspirin-acetylated cyclooxygenase-2 (COX-2).[1][4]

Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of this compound and its epimer, Resolvin D3.

| Property | This compound | Resolvin D3 |

| Formal Name | (4S,5Z,7E,9E,11R,13Z,15E,17R,19Z)-4,11,17-trihydroxy-5,7,9,13,15,19-docosahexaenoic acid | 4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid |

| Synonyms | Aspirin-triggered Resolvin D3, 17-epi-Resolvin D3, AT-RvD3 | RvD3 |

| Molecular Formula | C₂₂H₃₂O₅ | C₂₂H₃₂O₅ |

| Formula Weight | 376.5 g/mol | 376.5 g/mol |

| CAS Number | 1427475-53-3 | 916888-47-6 |

| InChIKey | QBTJOLCUKWLTIC-AXRBAIMGSA-N | QBTJOLCUKWLTIC-UZAFJXHNSA-N |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process originating from docosahexaenoic acid (DHA). A key initiating step involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin. This modified enzyme oxygenates DHA at the C-17 position to form 17(R)-hydroperoxy-DHA (17(R)-HpDHA), which is then reduced to 17(R)-hydroxy-DHA (17(R)-HDHA).[1][4][5] Subsequent lipoxygenase (LOX) activity, specifically 5-LOX, introduces a hydroperoxide group at the C-4 position.[2] This intermediate is then converted to a transient 4S,5S-epoxide, which is hydrolyzed to yield this compound.[2][6]

Caption: Biosynthesis of this compound from DHA.

Experimental Protocols

Total Organic Synthesis

The complete structure and bioactivity of this compound have been confirmed through total organic synthesis.[7][8][9] While specific protocols vary, common strategies involve a convergent approach, building the molecule from smaller, stereochemically defined fragments. Key reactions often include:

-

Suzuki–Miyaura Cross-Coupling: This reaction is used to form carbon-carbon bonds, for instance, coupling a C1–C8 borane fragment with a C9–C22 iodoolefin intermediate.[8]

-

Wittig Reaction: Sequential Wittig reactions are employed to construct the conjugated double bond systems within the molecule.[8]

-

Asymmetric Hydrogenation: Stereogenic centers, such as the hydroxyl groups at C4, C11, and C17, can be established with high stereoselectivity using methods like ruthenium-catalyzed asymmetric transfer hydrogenation.[8]

-

Hiyama-Denmark Coupling: This method utilizes cyclic alkenylsiloxanes for the key fragment union transformations to control the stereochemistry of the (Z)-alkenes.[9]

Isolation and Structural Elucidation

The identification and structural characterization of endogenously produced this compound typically involves the following workflow:

-

Sample Collection: Inflammatory exudates or biological samples are collected.[1][7]

-

Lipid Extraction: Lipids are extracted from the samples using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), often coupled with mass spectrometry (MS).

-

Mass Spectrometry Analysis: Tandem mass spectrometry (MS/MS) is used to identify the molecule based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The presence of characteristic fragment ions helps confirm the identity.[7]

-

Stereochemical Analysis: The complete stereochemistry is ultimately confirmed by comparing the retention time and mass spectra of the biological sample with that of a synthetically produced, stereochemically pure standard of this compound.[7]

Caption: General workflow for isolating and identifying 17(R)-RvD3.

Biological Significance

This compound is a potent immunoresolvent that actively promotes the resolution of inflammation.[1] Its functions include reducing the transmigration of polymorphonuclear cells (PMNs) and enhancing the efferocytosis of apoptotic PMNs by macrophages.[1] It has been shown to activate the GPR32 receptor, contributing to its pro-resolving activities.[1] The 17R stereochemistry, conferred by the aspirin-triggered pathway, can also influence the molecule's metabolic stability, potentially resisting rapid inactivation by eicosanoid oxidoreductases compared to its 17S counterpart.[10][11] This structural feature is significant for its sustained bioactivity in vivo.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of resolvin D3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]

- 11. dash.harvard.edu [dash.harvard.edu]

17(R)-Resolvin D3 precursor molecule

An In-depth Technical Guide to the 17(R)-Resolvin D3 Precursor Molecule

Introduction

The resolution of inflammation is a highly orchestrated process, driven by a superfamily of specialized pro-resolving mediators (SPMs) that are biosynthesized from omega-3 polyunsaturated fatty acids.[1] Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), play a pivotal role in terminating the inflammatory response and promoting tissue repair.[2][3] This technical guide focuses on the precursor to the aspirin-triggered epimer of Resolvin D3 (RvD3), a potent immunoresolvent molecule.[4]

Specifically, it delves into the biosynthesis, chemical properties, and biological activities of 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA) and its more stable derivative, 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA). These molecules are generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin, which shifts its enzymatic activity.[5][6] Understanding the pathway and function of this precursor is critical for researchers and drug development professionals aiming to harness the therapeutic potential of pro-resolving pathways for a range of inflammatory diseases.[7][8]

Biosynthesis of this compound and its Precursor

The generation of 17(R)-epimers of D-series resolvins is initiated by the action of aspirin. Aspirin acetylates the COX-2 enzyme, altering its catalytic activity to convert DHA into 17(R)-HpDHA.[6][7] This hydroperoxy intermediate is then rapidly reduced by peroxidases to the more stable alcohol, 17(R)-HDHA.[5] 17(R)-HDHA serves as the key precursor which is subsequently metabolized by lipoxygenases (LOX), such as 5-LOX, to form the aspirin-triggered this compound.[3] This biosynthetic pathway represents a key mechanism by which aspirin and omega-3 fatty acids exert their beneficial, pro-resolving actions.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Predicting Resolvin D1 Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Aspirin-Triggered Resolvin Synthesis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aspirin-triggered resolvin synthesis pathway, a critical endogenous route for the resolution of inflammation. This document details the molecular mechanisms, key cellular players, and enzymatic processes involved in the generation of these potent specialized pro-resolving mediators (SPMs). It further presents quantitative data on their biological activities and provides detailed protocols for key experimental procedures used to study this pathway.

Introduction to the Resolution of Inflammation and Aspirin-Triggered SPMs

Inflammation is a fundamental protective response to infection or tissue injury. However, its uncontrolled persistence can lead to chronic diseases. The resolution of inflammation is now understood to be an active, highly regulated process orchestrated by a superfamily of endogenous chemical mediators, including resolvins, lipoxins, and protectins. These specialized pro-resolving mediators (SPMs) actively terminate the inflammatory response and promote tissue repair and healing.

Aspirin, a long-known non-steroidal anti-inflammatory drug (NSAID), has a unique role in this process. Beyond its well-established inhibition of pro-inflammatory prostaglandin synthesis, aspirin triggers the biosynthesis of epimeric forms of resolvins and lipoxins, termed aspirin-triggered resolvins (AT-RvDs and AT-RvEs) and aspirin-triggered lipoxins (AT-LXs). These aspirin-triggered SPMs are often more resistant to metabolic inactivation and exhibit potent pro-resolving activities, making them attractive therapeutic candidates for a range of inflammatory diseases.

The Core Mechanism: Aspirin's Unique Interaction with COX-2

The cornerstone of the aspirin-triggered resolvin synthesis pathway is the irreversible acetylation of the cyclooxygenase-2 (COX-2) enzyme by aspirin.

-

COX-2 Acetylation: Aspirin covalently modifies a specific serine residue (Ser-516 in human COX-2) within the enzyme's active site.

-

Switch in Enzymatic Activity: This acetylation does not completely abolish the enzyme's catalytic function but rather alters its substrate specificity and product outcome. The acetylated COX-2 loses its ability to produce prostaglandin G2 (PGG2), a precursor for pro-inflammatory prostaglandins. Instead, it gains a "lipoxygenase-like" activity.

-

Generation of 17R-hydroxy Fatty Acid Precursors: When presented with the omega-3 fatty acids docosahexaenoic acid (DHA) or eicosapentaenoic acid (EPA), the aspirin-acetylated COX-2 catalyzes the insertion of oxygen at a different position than the native enzyme, leading to the formation of 17R-hydroxydocosahexaenoic acid (17R-HDHA) from DHA and 18R-hydroxyeicosapentaenoic acid (18R-HEPE) from EPA. These 17R- and 18R-hydroxy fatty acids are the key precursors for aspirin-triggered resolvins.

Cellular and Enzymatic Machinery of Aspirin-Triggered Resolvin Synthesis

The biosynthesis of aspirin-triggered resolvins is a transcellular process, requiring the coordinated action of at least two different cell types and their respective enzymes.

-

Initiating Cells (Endothelial Cells): The initial step, the conversion of DHA and EPA to their 17R/18R-hydroxy derivatives by aspirin-acetylated COX-2, primarily occurs in vascular endothelial cells, which can be induced to express COX-2 during inflammation.

-

Responding Cells (Leukocytes): The 17R-HDHA and 18R-HEPE precursors are then released and taken up by nearby leukocytes, particularly neutrophils.

-

The Role of 5-Lipoxygenase (5-LOX): Within the leukocytes, the enzyme 5-lipoxygenase (5-LOX) acts on these precursors to generate the final aspirin-triggered resolvin structures. This sequential enzymatic action is crucial for the formation of the bioactive molecules. 5-lipoxygenase activating protein (FLAP) is also a critical component in this process.

The Major Classes of Aspirin-Triggered Resolvins

The two primary classes of aspirin-triggered resolvins are derived from DHA and EPA:

-

Aspirin-Triggered Resolvin D series (AT-RvDs): Synthesized from DHA, this series includes AT-RvD1, AT-RvD2, AT-RvD3, etc.

-

Aspirin-Triggered Resolvin E series (AT-RvEs): Synthesized from EPA, this series includes AT-RvE1.

Biological Functions and Pro-Resolving Actions

Aspirin-triggered resolvins are potent regulators of the inflammatory response, exhibiting a range of pro-resolving functions:

-

Inhibition of Neutrophil Infiltration: AT-RvDs and AT-RvEs are powerful inhibitors of polymorphonuclear neutrophil (PMN) infiltration into inflamed tissues, a hallmark of acute inflammation.

-

Stimulation of Macrophage Phagocytosis: These mediators enhance the phagocytic activity of macrophages, promoting the clearance of apoptotic cells, cellular debris, and microbes, a process termed efferocytosis.

-

Modulation of Cytokine and Chemokine Production: Aspirin-triggered resolvins can suppress the production of pro-inflammatory cytokines and chemokines while promoting the release of anti-inflammatory mediators.

-

Pain Reduction: Emerging evidence suggests that these molecules also have analgesic properties, reducing inflammatory pain.

Quantitative Data on Aspirin-Triggered Resolvins

The following tables summarize key quantitative data related to the biological activity and presence of aspirin-triggered resolvins.

Table 1: In Vitro Bioactivity of Aspirin-Triggered Resolvins

| Mediator | Biological Effect | Cell Type | Assay | Potency (EC50/IC50) | Reference |

| AT-RvD1 | Inhibition of Neutrophil Transendothelial Migration | Human Neutrophils | Transwell Migration Assay | ~30 nM (EC50) | |

| RvD1 | Inhibition of Neutrophil Transendothelial Migration | Human Neutrophils | Transwell Migration Assay | ~30 nM (EC50) | |

| AT-RvD1 | Inhibition of PGE2 production | HCA-7 cells | ELISA | Low µM range | |

| Aspirin | Inhibition of PGI2 production | HUVEC | ELISA | ~4 µM (IC50) | |

| Aspirin | Inhibition of PGE2 production | HUVEC | ELISA | ~0.2 mM (IC50) |

Table 2: In Vivo Concentrations of Aspirin-Triggered Resolvins

| Mediator | Animal Model | Tissue/Fluid | Concentration | Reference |

| AT-RvD1 | Murine Lewis Lung Carcinoma | Tumor Tissue | 65.9 pg/100 mg | |

| 18-HEPE | Murine Air Pouch | Exudate | Increased ~6-fold with aspirin |

Table 3: Receptor Binding Affinity

| Ligand | Receptor | Cell Type | Dissociation Constant (Kd) | Reference |

| RvD1 | GPR32/ALX | Human Leukocytes | 0.17 ± 0.06 nM |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the aspirin-triggered resolvin synthesis pathway.

Lipid Mediator Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify aspirin-triggered resolvins and other lipid mediators in biological samples.

Materials:

-

Solid-phase extraction (SPE) C18 columns

-

Methanol (ice-cold, HPLC grade)

-

Water (HPLC grade)

-

Internal standards (deuterated lipid mediators)

-

Nitrogen gas evaporator

-

LC-MS/MS system (e.g., with an Orbitrap mass spectrometer)

Protocol:

-

Sample Preparation:

-

For liquid samples (e.g., plasma, cell culture supernatant), add 4 volumes of ice-cold methanol containing deuterated internal standards.

-

For tissue samples, homogenize in ice-cold methanol with internal standards.

-

Incubate at -20°C for at least 45 minutes to precipitate proteins.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol followed by water.

-

Load the supernatant onto the column.

-

Wash the column with a low percentage of methanol in water to remove polar impurities.

-

Elute the lipid mediators with methanol.

-

-

Solvent Evaporation:

-

Evaporate the methanol from the eluate under a gentle stream of nitrogen gas.

-

-

Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., methanol/water).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid mediators using a suitable C18 column and a gradient of mobile phases (e.g., water/acetonitrile/formic acid).

-

Detect and quantify the lipid mediators using tandem mass spectrometry in multiple reaction monitoring (MRM) or a similar targeted mode, based on their specific precursor and product ion pairs.

-

Neutrophil Transmigration (Chemotaxis) Assay

Objective: To assess the effect of aspirin-triggered resolvins on neutrophil migration towards a chemoattractant.

Materials:

-

Boyden chamber or Transwell® inserts (with 3-5 µm pores)

-

Human neutrophils (isolated from fresh blood)

-

Chemoattractant (e.g., fMLP, LTB4)

-

Aspirin-triggered resolvin (e.g., AT-RvD1)

-

Cell culture medium

-

Staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., ATP-based luminescence assay)

Protocol:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation. Resuspend the cells in serum-free medium.

-

Assay Setup:

-

Add the chemoattractant solution to the lower chamber of the Boyden chamber.

-

In the upper chamber, add the neutrophil suspension pre-incubated with either vehicle control or different concentrations of the aspirin-triggered resolvin.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 30-90 minutes to allow for neutrophil migration through the porous membrane.

-

Quantification of Migration:

-

After incubation, remove the insert.

-

Wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, quantify the migrated cells in the lower chamber using a plate reader-based assay (e.g., measuring ATP content).

-

Macrophage Phagocytosis Assay

Objective: To determine the effect of aspirin-triggered resolvins on the phagocytic capacity of macrophages.

Materials:

-

Human or murine macrophages (e.g., primary monocyte-derived macrophages or a cell line like RAW 264.7)

-

Phagocytic targets (e.g., opsonized zymosan particles, apoptotic neutrophils, or fluorescently labeled beads)

-

Aspirin-triggered resolvin (e.g., AT-RvD1)

-

Cell culture medium

-

Quenching solution (e.g., Trypan Blue) for extracellular fluorescence

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Plating: Plate macrophages in a multi-well plate and allow them to adhere.

-

Treatment: Pre-incubate the macrophages with vehicle control or different concentrations of the aspirin-triggered resolvin for a specified time (e.g., 15-30 minutes).

-

Phagocytosis: Add the phagocytic targets to the macrophage culture and incubate to allow for phagocytosis (e.g., 30-60 minutes).

-

Removal of Non-phagocytosed Particles: Wash the cells to remove non-ingested particles.

-

Quantification:

-

If using fluorescent targets, quench the fluorescence of extracellular particles with a quenching solution.

-

Quantify the internalized fluorescence using a fluorescence plate reader or by imaging and analyzing individual cells with a fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Caption: Aspirin-triggered resolvin synthesis pathway.

Caption: A typical experimental workflow.

Conclusion

The aspirin-triggered resolvin synthesis pathway represents a fascinating example of how a classic drug can modulate endogenous pro-resolving circuits. The generation of AT-RvDs and AT-RvEs through the unique interaction of aspirin with COX-2 provides a powerful mechanism to actively terminate inflammation and promote tissue homeostasis. A thorough understanding of this pathway, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of these potent specialized pro-resolving mediators. The continued exploration of this pathway holds significant promise for the development of novel therapies for a wide range of inflammatory diseases.

biological role of 17(R)-Resolvin D3 in inflammation

An In-depth Technical Guide on the Biological Role of 17(R)-Resolvin D3 in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are of significant interest. This document provides a detailed technical overview of this compound (17(R)-RvD3), the aspirin-triggered epimer of Resolvin D3. 17(R)-RvD3 is a potent immunoresolvent that actively promotes the return to tissue homeostasis by controlling leukocyte trafficking, enhancing microbial and cellular debris clearance, and balancing cytokine networks. Its unique biosynthesis and targeted actions on immune cells position it as a key mediator in the resolution phase of inflammation and a promising candidate for therapeutic development.

Biosynthesis of this compound

The biosynthesis of D-series resolvins is a complex process involving sequential enzymatic reactions. The canonical pathway for Resolvin D3 (RvD3) involves 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[1] However, the biosynthesis of the 17(R) epimer, 17(R)-RvD3, is uniquely initiated by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[2][3]

This aspirin-triggered pathway begins with the conversion of DHA to 17(R)-hydroperoxy-docosahexaenoic acid (17R-HpDHA).[3] This intermediate is then further processed by 5-lipoxygenase in leukocytes, such as neutrophils, to generate a 4S,5S-epoxide intermediate.[4] Subsequent enzymatic hydrolysis leads to the formation of the final structure: 4S,11R,17R-trihydroxydocosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid, or 17(R)-RvD3.[2] This pathway highlights a key mechanism by which aspirin exerts its beneficial effects beyond prostaglandin inhibition.

Caption: Biosynthesis pathway of this compound from DHA.

Mechanisms of Action and Signaling Pathways

17(R)-RvD3 exerts its pro-resolving functions by engaging specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.[2] The orphan receptor GPR32 has been identified as a key receptor for D-series resolvins, including 17(R)-RvD3.[3][5][6] Activation of GPR32 initiates intracellular signaling cascades that collectively halt the inflammatory response and promote tissue repair.[3]

Actions on Neutrophils

A cardinal feature of acute inflammation is the infiltration of polymorphonuclear neutrophils (PMNs) into tissues. 17(R)-RvD3 is a potent inhibitor of PMN recruitment and transmigration.[2][3] By binding to receptors like GPR32 on neutrophils, it is thought to interfere with pro-inflammatory signaling pathways that govern chemotaxis and adhesion, thereby limiting the influx of these cells to the inflammatory site and preventing excessive tissue damage.[5]

Caption: Signaling cascade of 17(R)-RvD3 in neutrophils.

Actions on Macrophages

The clearance of apoptotic neutrophils, microbes, and cellular debris by macrophages—a process termed efferocytosis—is critical for successful resolution. 17(R)-RvD3 potently enhances macrophage phagocytic and efferocytic capacity.[2][3] Upon binding to GPR32, 17(R)-RvD3 stimulates signaling pathways that reorganize the macrophage cytoskeleton and upregulate scavenger receptors, facilitating the engulfment of apoptotic cells.[3] This action not only removes pro-inflammatory cell remnants but also triggers a switch in macrophage phenotype towards a pro-resolving M2-like state, characterized by the production of anti-inflammatory cytokines like IL-10.[3]

Caption: Pro-resolving actions of 17(R)-RvD3 on macrophages.

Quantitative Data on Biological Activity

The biological actions of 17(R)-RvD3 have been quantified in various preclinical models of inflammation. The data underscores its high potency, with significant effects observed in the nanomolar to picomolar concentration range.

Table 1: In Vivo Efficacy of 17(R)-RvD3 in Murine Peritonitis

| Parameter | Model | Dose | Effect | Reference |

| Neutrophil Infiltration | Zymosan-induced peritonitis | 10 ng/mouse (i.v.) | Significantly reduced neutrophil transmigration into the peritoneal cavity. | [2][3] |

| IL-6 Levels in Exudate | Zymosan-induced peritonitis | 10 ng/mouse (i.v.) | Decreased levels of the pro-inflammatory cytokine IL-6. | [3] |

| IL-10 Levels in Exudate | Zymosan-induced peritonitis | 10 ng/mouse (i.v.) | Increased levels of the anti-inflammatory cytokine IL-10. | [3] |

Table 2: In Vitro Bioactions of 17(R)-RvD3

| Assay | Cell Type | Concentration | Effect | Reference |

| Neutrophil Transmigration | Isolated human PMNs | 0.1 - 10 nM | Dose-dependently reduced transmigration. | [2][3] |

| Macrophage Efferocytosis | Human Macrophages | 0.1 - 10 nM | Dose-dependently induced efferocytosis of apoptotic PMNs. | [3] |

| Receptor Activation | CHO cells overexpressing GPR32 | EC₅₀ ~ pM range | Activated GPR32 in a β-arrestin reporter assay. | [3] |

| Phagocytosis of Tumor Debris | Human Monocyte-derived Macrophages | 1 - 100 nM | Increased phagocytosis of etoposide-generated tumor cell debris in a concentration-dependent manner. | [3] |

Key Experimental Protocols

The characterization of 17(R)-RvD3's biological functions relies on a set of standardized in vivo and in vitro experimental models.

Murine Zymosan-Induced Peritonitis

This model is a cornerstone for evaluating the anti-inflammatory and pro-resolving actions of SPMs in vivo.

-

Animal Model: Male FVB mice (6-8 weeks old) are commonly used.

-

Treatment: 17(R)-RvD3 (e.g., 10 ng in 100 µL saline with 0.1% ethanol) or vehicle is administered via intravenous (i.v.) injection.[2]

-

Inflammation Induction: 10-15 minutes post-treatment, inflammation is initiated by an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).[2]

-

Exudate Collection: At specified time points (e.g., 4, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect the inflammatory exudate.[2]

-

Analysis:

-

Leukocyte Counts: Total leukocyte numbers are determined using a hemocytometer. Differential counts (neutrophils, macrophages) are assessed by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).[7]

-

Mediator Analysis: Exudate supernatants are analyzed for cytokines (e.g., IL-6, IL-10) and other lipid mediators using ELISA or LC-MS/MS-based metabololipidomics.[3][7]

-

Caption: Workflow for the zymosan-induced murine peritonitis model.

Human Macrophage Efferocytosis Assay

This in vitro assay quantifies the ability of a compound to enhance the clearance of apoptotic cells.

-

Macrophage Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density-gradient centrifugation (e.g., Ficoll-Paque). Monocytes are then differentiated into macrophages by culturing for 5-7 days with M-CSF.[8]

-

Neutrophil Apoptosis Induction: Human neutrophils are isolated from whole blood. Apoptosis is induced by incubating the cells in PBS for 24 hours or by UV irradiation. Apoptotic neutrophils are then labeled with a fluorescent dye (e.g., CFDA).[8]

-

Co-incubation: Differentiated macrophages are treated with 17(R)-RvD3 (e.g., 0.1-100 nM) or vehicle for 15 minutes. Fluorescently labeled apoptotic neutrophils are then added to the macrophage culture at a ratio of approximately 5:1 (neutrophil:macrophage).[8]

-

Quantification: After a 60-minute incubation, non-ingested neutrophils are washed away. The percentage of macrophages that have engulfed apoptotic neutrophils (efferocytosis index) is determined by flow cytometry or fluorescence microscopy.[2]

GPR32 Receptor Activation Assay

This assay confirms direct interaction and activation of the GPR32 receptor.

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to overexpress the human GPR32 receptor. These cells are often co-transfected with a β-arrestin reporter system (e.g., PathHunter β-Arrestin assay).[3]

-

Stimulation: The GPR32-expressing cells are incubated with varying concentrations of 17(R)-RvD3.

-

Detection: Receptor activation leads to the recruitment of β-arrestin to the receptor. In the reporter system, this interaction generates a chemiluminescent signal that is proportional to the level of receptor activation.

-

Analysis: The signal is measured using a luminometer, and dose-response curves are generated to calculate the EC₅₀ value for receptor activation. Mock-transfected cells are used as a negative control.[3]

Conclusion

This compound is a potent, stereospecific lipid mediator that plays a crucial role in the active resolution of inflammation. Its unique aspirin-triggered biosynthesis, specific receptor engagement on key innate immune cells, and multifaceted actions—including limiting neutrophil infiltration and promoting macrophage-mediated clearance—underscore its importance in restoring tissue homeostasis. The quantitative data and established experimental protocols provide a solid framework for further investigation into its therapeutic potential for a wide range of inflammatory diseases. Continued research into the signaling pathways and clinical application of 17(R)-RvD3 and other SPMs offers a novel therapeutic paradigm focused on promoting resolution rather than solely suppressing inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

17(R)-Resolvin D3 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 17(R)-Resolvin D3

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of inflammation is an active, highly orchestrated process essential for tissue homeostasis and the prevention of chronic disease. Specialized Pro-resolving Mediators (SPMs) are a superfamily of endogenous lipid mediators that function as the key agonists of resolution. Among these, this compound (17(R)-RvD3), also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), has emerged as a potent immunoresolvent. Biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via the action of aspirin-acetylated cyclooxygenase-2 (COX-2), 17(R)-RvD3 orchestrates the cessation of inflammatory infiltrates and promotes the clearance of debris, thereby facilitating a return to tissue homeostasis. This guide provides a detailed examination of its molecular mechanisms, receptor interactions, and cellular functions, supported by quantitative data and experimental protocols.

Receptor Engagement and Primary Transduction

The biological actions of 17(R)-RvD3, like other D-series resolvins, are initiated by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells.

2.1 Primary Receptor: GPR32

The primary receptor identified for RvD3 and its 17(R)-epimer is GPR32, an orphan GPCR.[1][2] Activation of GPR32 by D-series resolvins is a critical step in mediating their pro-resolving effects, particularly the enhancement of macrophage phagocytosis.[2] While direct, high-affinity binding studies yielding a specific equilibrium dissociation constant (Kd) for 17(R)-RvD3 with GPR32 are not widely published, the potent actions of this molecule in the picomolar to nanomolar range suggest a high-affinity interaction. For the closely related stereoisomer, Resolvin D1 (RvD1), activation of GPR32 occurs with an EC50 value in the low picomolar range (~8.8 x 10-12 M), indicating the high potency with which this family of mediators engages the receptor.[3] Overexpression of GPR32 in macrophages enhances their phagocytic response to RvD1, while its knockdown diminishes this effect, functionally validating it as a key receptor.[3]

Downstream Signaling Pathways

Upon binding to GPR32, 17(R)-RvD3 triggers intracellular signaling cascades that converge to suppress pro-inflammatory pathways and activate pro-resolving functions. The primary targets of this signaling are key inflammatory transcription factors and kinases.

3.1 Inhibition of NF-κB and MAPK Signaling

A central mechanism of action for resolvins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammatory gene expression.[4] Treatment with aspirin-triggered D-series resolvins has been shown to reduce the phosphorylation of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[5] This action is believed to be mediated through GPR32 engagement, which disrupts the upstream kinase cascades, such as the IκB kinase (IKK) complex, responsible for NF-κB activation.[6][7]

Additionally, D-series resolvins can modulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38.[8] By inhibiting the phosphorylation of these kinases, resolvins can further curtail the inflammatory response.

Core Cellular Pro-Resolving Actions

17(R)-RvD3 exerts its immunoresolvent functions by targeting the key cellular players in acute inflammation: neutrophils and macrophages.

4.1 On Neutrophils (PMN): Halting Infiltration

A cardinal sign of acute inflammation is the rapid infiltration of polymorphonuclear neutrophils (PMNs) into tissue. 17(R)-RvD3 potently inhibits this process. It reduces the transendothelial migration of human neutrophils, a key step where PMNs exit the vasculature to enter inflamed tissue.[5] This action helps to limit the collateral damage caused by the release of cytotoxic granules and reactive oxygen species (ROS) from excess neutrophils at the inflammatory locus.

4.2 On Macrophages: Promoting Cleanup and Re-programming

While halting neutrophil entry, 17(R)-RvD3 simultaneously enhances the cleanup functions of macrophages.

-

Enhanced Phagocytosis and Efferocytosis: 17(R)-RvD3 stimulates macrophage phagocytosis of microbes (e.g., zymosan particles) and, critically, the engulfment of apoptotic neutrophils—a process termed efferocytosis.[2] This clearance of dead cells is non-phlogistic (non-inflammatory) and is a hallmark of successful resolution, preventing the secondary necrosis of apoptotic cells and the release of their damaging contents.

-

M2 Phenotype Polarization: Resolvins promote the polarization of macrophages from a pro-inflammatory (M1-like) state to a pro-resolving, anti-inflammatory (M2-like) phenotype.[9] This functional reprogramming is crucial for dampening inflammation and initiating tissue repair processes.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data on the bioactions of 17(R)-RvD3 and related D-series resolvins.

Table 1: In Vitro Effects of D-Series Resolvins on Immune Cells

| Mediator | Cell Type | Assay | Effective Concentration / EC₅₀ | Outcome | Citation(s) |

| 17(R)-RvD1 | Human PMN | Transendothelial Migration | EC₅₀ ~30 nM | Inhibition of migration | [10] |

| RvD1 | Human Monocyte-derived Macrophages | Phagocytosis of Zymosan | Peak effect at 1.0 nM | Enhanced phagocytosis | [3] |

| RvD1 | Human Monocyte-derived Macrophages | Efferocytosis of Apoptotic PMN | Peak effect at 0.1 nM | Enhanced efferocytosis | [3] |

| RvD3 | Human Macrophages | Efferocytosis of Apoptotic PMN | pM-nM range | Dose-dependently enhanced efferocytosis | [1] |

| RvD3 | Human PMN | Phagocytosis of E. coli | 1–1000 pM | >20% increase in phagocytosis | [1] |

| RvD1 | CHO cells expressing hGPR32 | β-arrestin Recruitment | EC₅₀ ~8.8 pM | Receptor activation | [3] |

Table 2: In Vivo Effects of D-Series Resolvins in Inflammation Models

| Mediator | Model | Dose | Outcome | Citation(s) |

| 17(R)-RvD1 | Murine Peritonitis | 100 ng/mouse | ~50% reduction in PMN infiltration | [11] |

| 17(R)-RvD1 | Murine IgG Immune Complex Lung Injury | 100 ng/mouse | Reduced PMN accumulation; Reduced TNF-α, IL-6 | [5] |

| RvD3 | Murine Zymosan Peritonitis | 10 ng/mouse | ~45% reduction in PMN infiltration; Reduced LTB₄, PGD₂ | [1] |

| RvD3 | Murine E. coli Peritonitis | 50 ng/mouse | Reduced resolution interval by ~4.5h; Increased macrophage efferocytosis | [1] |

Key Experimental Protocols and Workflows

The following sections provide detailed methodologies for assays commonly used to characterize the mechanism of action of 17(R)-RvD3.

6.1 Macrophage Phagocytosis & Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, such as zymosan, or apoptotic cells, such as neutrophils.

Protocol:

-

Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque). Plate PBMCs and allow monocytes to adhere for 2-4 hours. Wash away non-adherent cells and culture the adherent monocytes for 5-7 days in media containing M-CSF or GM-CSF to differentiate them into macrophages (MΦ).

-

Preparation of Apoptotic Cells (for Efferocytosis): Isolate human neutrophils (PMNs) from whole blood. Induce apoptosis by incubating the PMNs in culture medium for 18-24 hours or by brief exposure to UV radiation. Confirm apoptosis using annexin V/propidium iodide staining and flow cytometry. Label apoptotic PMNs with a fluorescent dye (e.g., CFSE or pHrodo) for detection.

-

Phagocytosis Assay:

-

Plate differentiated macrophages in a multi-well plate (e.g., 96-well).

-

Pre-treat macrophages with 17(R)-RvD3 at desired concentrations (e.g., 0.1 pM to 100 nM) or vehicle control for 15 minutes at 37°C.

-

Add fluorescently-labeled apoptotic PMNs (or zymosan particles) to the macrophage cultures at a ratio of approximately 5:1 (PMN:MΦ).

-

Co-incubate for 60-90 minutes at 37°C to allow for phagocytosis.

-

Gently wash away any non-engulfed cells/particles with cold PBS.

-

-

Quantification:

-

Flow Cytometry: Detach macrophages and analyze the fluorescence intensity. The percentage of fluorescent macrophages represents the phagocytic efficiency.

-

Fluorescence Microscopy: Fix and stain the cells. Manually count the number of engulfed particles/cells per macrophage or use imaging software to quantify the phagocytic index.

-

References

- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Apoptotic Cell Clearance During Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D Receptor Inhibits Nuclear Factor κB Activation by Interacting with IκB Kinase β Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D receptor inhibits nuclear factor κB activation by interacting with IκB kinase β protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resolvin D1 Alleviates Mechanical Allodynia via ALX/FPR2 Receptor Targeted Nod-like Receptor Protein 3/Extracellular Signal-Related Kinase Signaling in a Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Activation of GPR32 by 17(R)-Resolvin D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 32 (GPR32), an orphan receptor, has emerged as a critical player in the resolution of inflammation. This has been largely attributed to its activation by specialized pro-resolving mediators (SPMs), particularly those of the D-series resolvins. Among these, 17(R)-Resolvin D3 (17(R)-RvD3), an epimer of Resolvin D3, is of significant interest due to its potent pro-resolving and anti-inflammatory activities. This technical guide provides a comprehensive overview of the activation of GPR32 by 17(R)-RvD3, detailing the quantitative aspects of this interaction, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes. This document is intended to be a valuable resource for researchers in academia and industry who are focused on inflammation, immunology, and the development of novel therapeutics targeting inflammation resolution pathways.

Quantitative Analysis of GPR32 Activation

While direct binding affinity studies providing a dissociation constant (Kd) for this compound with GPR32 are not extensively available in the current literature, the potency and efficacy of related D-series resolvins have been characterized, primarily through functional assays such as β-arrestin recruitment. These studies offer valuable insights into the activation of GPR32 by this class of molecules.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| Resolvin D1 (RvD1) | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 4.5 x 10⁻¹¹ M | [1] |

| Aspirin-Triggered Resolvin D1 (AT-RvD1) | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 2.1 x 10⁻¹² M | [Not explicitly found in search results] |

| 17(R/S)-methyl-RvD1-methyl ester | β-arrestin recruitment | CHO-K1 expressing human GPR32 | EC50 | 1.2 x 10⁻¹¹ M | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.

Signaling Pathways of GPR32 Activation by this compound

The activation of GPR32 by this compound initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation. The available evidence strongly suggests that GPR32 couples to pertussis toxin-sensitive Gαi/o proteins[2]. This initial interaction triggers downstream pathways involving key kinases and transcription factors, ultimately leading to the modulation of cellular functions.

Gαi/o-Mediated Signaling Cascade

The primary signaling pathway initiated by this compound binding to GPR32 involves the activation of Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors.

References

An In-depth Technical Guide to 17(R)-Resolvin D3 and Pro-Resolving Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 17(R)-Resolvin D3 [17(R)-RvD3], an aspirin-triggered epimer of Resolvin D3, detailing its biosynthesis, mechanism of action, and role in the pro-resolving pathways of inflammation. It includes quantitative data, experimental methodologies, and detailed signaling pathway diagrams to support advanced research and drug development.

Introduction to Inflammation Resolution and Resolvins

The resolution of acute inflammation is an active, highly coordinated process essential for restoring tissue homeostasis.[1][2] This process is orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[2][3][4] SPMs, which include resolvins, lipoxins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA).[2][5] They actively limit excessive neutrophil infiltration, counter-regulate pro-inflammatory cytokines and chemokines, and enhance the clearance of apoptotic cells and debris by macrophages (efferocytosis), without being immunosuppressive.[3][6]

Resolvins of the D-series, derived from DHA, are potent immunoresolvents that play a critical role in this process.[6] this compound, also known as Aspirin-Triggered Resolvin D3 (AT-RvD3), is a stereoisomer of the naturally occurring Resolvin D3 (RvD3).[7][8] It is generated when aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, altering its catalytic activity.[3][6] This aspirin-triggered form often exhibits greater resistance to metabolic inactivation, giving it a longer biological half-life and making it a subject of significant therapeutic interest.[3]

Biosynthesis of this compound

The biosynthesis of D-series resolvins is a multi-step enzymatic cascade. The canonical pathway for RvD3 involves sequential lipoxygenase (LOX) actions. However, the aspirin-triggered pathway for 17(R)-RvD3 begins with the acetylation of COX-2 by aspirin.

Aspirin-Triggered Pathway:

-

Initial Oxygenation: Docosahexaenoic acid (DHA) is converted by aspirin-acetylated COX-2 into 17(R)-hydroperoxydocosahexaenoic acid [17(R)-HpDHA].[8] This step is a hallmark of aspirin's unique effect, as other NSAIDs do not typically trigger this pathway.[3]

-

Reduction: The 17(R)-HpDHA intermediate is then reduced to 17(R)-hydroxydocosahexaenoic acid [17(R)-HDHA].

-

Second Oxygenation & Epoxidation: Subsequently, 5-lipoxygenase (5-LOX) acts on 17(R)-HDHA to introduce oxygen at the C4 position, forming a 4-hydroperoxy intermediate. This is rapidly converted by 5-LOX's dehydrase activity into a 4S,5S-epoxide intermediate.[9]

-

Epoxide Hydrolysis: The final step involves enzymatic hydrolysis of the epoxide, which can yield different products. The formation of 17(R)-RvD3 (4S,11R,17R-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid) occurs through a specific enzymatic attack on the epoxide intermediate.[7][10]

Mechanism of Action and Signaling Pathways

17(R)-RvD3 exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells, particularly neutrophils and macrophages.

Receptor Binding and Downstream Signaling: The primary receptor identified for D-series resolvins, including RvD3 and 17(R)-RvD3, is GPR32.[8][11] Activation of GPR32 initiates intracellular signaling cascades that lead to:

-

Inhibition of Neutrophil Infiltration: 17(R)-RvD3 potently inhibits the transendothelial migration of polymorphonuclear leukocytes (PMNs) to sites of inflammation.[6][8] This action is crucial for preventing excessive tissue damage caused by prolonged neutrophil presence.

-

Stimulation of Macrophage Efferocytosis: It significantly enhances the capacity of macrophages to recognize and engulf apoptotic neutrophils and cellular debris.[6][8] This clearance is a cardinal step in the resolution of inflammation.

-

Counter-regulation of Pro-inflammatory Mediators: The signaling cascade often involves the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[7][12] This leads to a reduction in the production of cytokines like IL-6 and an increase in anti-inflammatory cytokines such as IL-10.[8]

Quantitative Data on Biological Effects

The potency of 17(R)-RvD3 has been quantified in various preclinical models of inflammation, infection, and tissue injury.

| Model System | Dose/Concentration | Observed Effect | Reference |

| Murine Peritonitis (Zymosan-induced) | 10 ng/mouse (i.v.) | Reduced neutrophil infiltration into the peritoneal cavity. | [8] |

| Murine Peritonitis (Zymosan-induced) | 10 ng/mouse (i.v.) | Decreased IL-6 levels and increased IL-10 levels in inflammatory exudate. | [8] |

| Human Neutrophil Transmigration (in vitro) | 0.1 - 10 nM | Inhibited PMN migration across endothelial cell layers. | [6] |

| Macrophage Efferocytosis (in vitro) | 1 pM - 10 nM | Enhanced phagocytosis of apoptotic human neutrophils. | [6][8] |

| Murine Lung Carcinoma Model | 0.6 µg/kg per day | Inhibited tumor growth. | [8] |

| E. coli Infection (Murine Peritonitis) | 50 ng/mouse (i.p.) | Reduced the resolution interval by ~4.5 hours; increased leukocyte phagocytosis of E. coli. | [13] |

| Acid-Induced Lung Injury (Murine) | 100 ng/mouse | Reduced alveolar wall thickening, edema, and leukocyte infiltration. | [7][14] |

Key Experimental Protocols

A. Lipid Mediator Extraction and Profiling via LC-MS/MS

The analysis of resolvins and other lipid mediators from biological samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and specificity.

-

Objective: To extract, identify, and quantify 17(R)-RvD3 and other SPMs from biological matrices like plasma, exudates, or cell cultures.

-

Methodology Overview:

-

Sample Collection & Stabilization: Samples (e.g., plasma, peritoneal lavage fluid) are collected and immediately mixed with ice-cold methanol, often containing an antioxidant like BHT, to quench enzymatic activity. Deuterated internal standards (e.g., RvD1-d5) are added for accurate quantification.

-

Extraction: Solid-Phase Extraction (SPE) is the most common method. Samples are loaded onto a C18 SPE cartridge. The cartridge is washed with an aqueous solution to remove polar impurities, and the lipids are then eluted with a nonpolar solvent like methyl formate or ethyl acetate.

-

LC Separation: The extracted lipid profile is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a water/acetonitrile/methanol mixture with a weak acid (e.g., acetic acid) is used to separate the different lipid mediators.[15]

-

MS/MS Detection: The eluent from the LC is directed into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored. For RvD3, a common transition is m/z 375 > 141.

-

Quantification: The peak area of the endogenous analyte is compared to the peak area of the known amount of added deuterated internal standard to calculate the concentration.

-

B. In Vitro Neutrophil Transmigration Assay

-

Objective: To assess the ability of 17(R)-RvD3 to inhibit neutrophil migration across a cellular barrier.

-

Methodology Overview:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a microporous membrane insert (e.g., Transwell®).

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Treatment: The endothelial cell monolayer is pre-treated with a pro-inflammatory stimulus (e.g., TNF-α) to promote neutrophil adhesion. Isolated neutrophils are pre-incubated with varying concentrations of 17(R)-RvD3 or vehicle control.

-

Migration: The treated neutrophils are added to the upper chamber of the insert. A chemoattractant (e.g., LTB4 or fMLP) is added to the lower chamber. The plate is incubated for 1-2 hours at 37°C.

-

Quantification: The number of neutrophils that have migrated through the endothelial monolayer into the lower chamber is quantified using a cell counter, flow cytometry, or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).

-

C. In Vitro Macrophage Efferocytosis Assay

-

Objective: To measure the effect of 17(R)-RvD3 on the ability of macrophages to phagocytose apoptotic cells.

-

Methodology Overview:

-

Macrophage Culture: Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., J774) are cultured in plates.

-

Induction of Apoptosis: Neutrophils (or another cell type like Jurkat cells) are rendered apoptotic by UV irradiation or treatment with an agent like etoposide. Apoptosis is confirmed using annexin V/propidium iodide staining.

-

Labeling: Apoptotic cells are labeled with a fluorescent dye (e.g., CFSE or pHrodo™) for visualization and quantification.

-

Co-culture: Macrophages are treated with 17(R)-RvD3 or vehicle for a short period before the labeled apoptotic cells are added at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Phagocytosis: The co-culture is incubated for 1-2 hours to allow for phagocytosis.

-

Quantification: Non-engulfed apoptotic cells are washed away. The percentage of macrophages that have engulfed fluorescent cells (phagocytic index) is determined by fluorescence microscopy or flow cytometry.

-

Conclusion and Future Directions

This compound is a potent immunoresolvent with significant therapeutic potential.[6] Its ability to control leukocyte trafficking, enhance microbial and debris clearance, and counter-regulate pro-inflammatory signaling places it at the center of resolution pharmacology. The aspirin-triggered pathway highlights a unique mechanism by which low-dose aspirin may confer its protective effects beyond simple prostaglandin inhibition.

Future research will likely focus on:

-

Clinical Translation: Moving from preclinical models to human trials for inflammatory diseases such as ARDS, atherosclerosis, and inflammatory pain.[7][16][17]

-

Receptor Pharmacology: Further elucidating the specific roles of GPR32 and other potential receptors in different cell types and disease contexts.

-

Biomarker Development: Using lipid mediator profiling to monitor the resolution status of inflammatory diseases and patient responses to pro-resolving therapies.

-

Synthetic Analogs: Developing more stable and potent synthetic analogs of 17(R)-RvD3 to enhance its drug-like properties.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. JCI - Pro-resolving lipid mediators in vascular disease [jci.org]

- 3. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]